

Application Notes and Protocols: Cell-Based Assays for Human Enteropeptidase Activity

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Compound of Interest

Compound Name: *Human enteropeptidase-IN-2*

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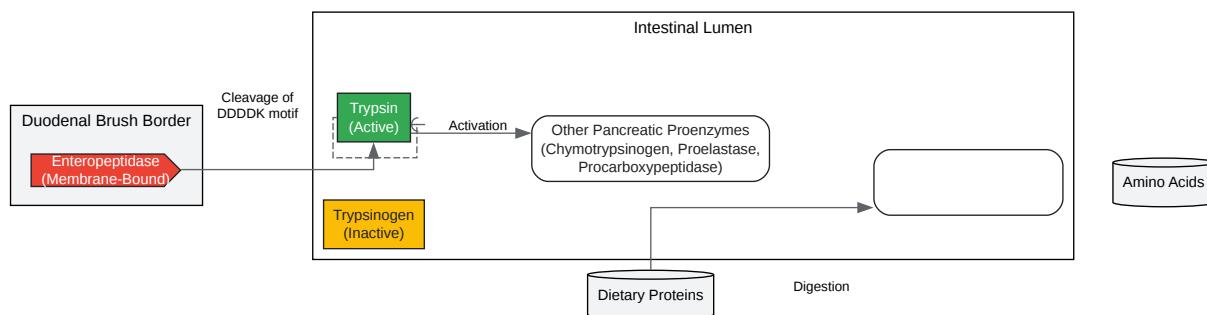
Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located on the brush border of duodenal and jejunal enterocytes.[1][2] Encoded by the TMPRSS15 gene, its primary physiological function is to initiate the cascade of digestive enzyme activation by converting inactive trypsinogen into active trypsin.[1][3][4] Trypsin then activates other pancreatic zymogens, including chymotrypsinogen, procarboxypeptidases, and proelastase.[1][3] Given its critical role as the master switch for protein digestion, enteropeptidase is a subject of significant interest. Congenital deficiency leads to severe protein malabsorption, while its inhibition is being explored as a potential therapeutic strategy for metabolic diseases like obesity and diabetes.[3][5]

These application notes provide detailed protocols for robust cell-based assays to measure human enteropeptidase activity. Cell-based assays offer a significant advantage over traditional biochemical assays by allowing the study of the enzyme in a more physiologically relevant context, anchored in its native membrane environment. This is crucial for screening and characterizing potential inhibitors that may have membrane-access or cell-interaction dependencies. We describe two primary approaches: one utilizing engineered HEK293 cells for high-throughput screening and another using differentiated Caco-2 cells, which endogenously express the enzyme, for a more physiologically representative model.

Physiological Role of Enteropeptidase in the Digestive Cascade

Enteropeptidase sits at the apex of the proteolytic cascade responsible for protein digestion in the small intestine. Its high specificity for the Asp-Asp-Asp-Asp-Lys (DDDDK) sequence in trypsinogen ensures the activation process is tightly controlled and localized to the gut lumen.



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Caption: The digestive cascade initiated by Human Enteropeptidase.

Assay Principles

The cell-based assays described here utilize a fluorogenic substrate that is cell-impermeable. The substrate consists of the specific enteropeptidase recognition sequence (e.g., DDDDK) linked to a quenched fluorophore, such as 7-amino-4-fluoromethylcoumarin (AFC). When cells expressing active enteropeptidase on their surface are incubated with this substrate, the enzyme's extracellular catalytic domain cleaves the recognition sequence. This cleavage releases the AFC molecule, leading to a quantifiable increase in fluorescence. The rate of fluorescence generation is directly proportional to the cell-surface enteropeptidase activity. This method allows for real-time kinetic measurements and is highly amenable to a 96-well or 384-well plate format for screening applications.

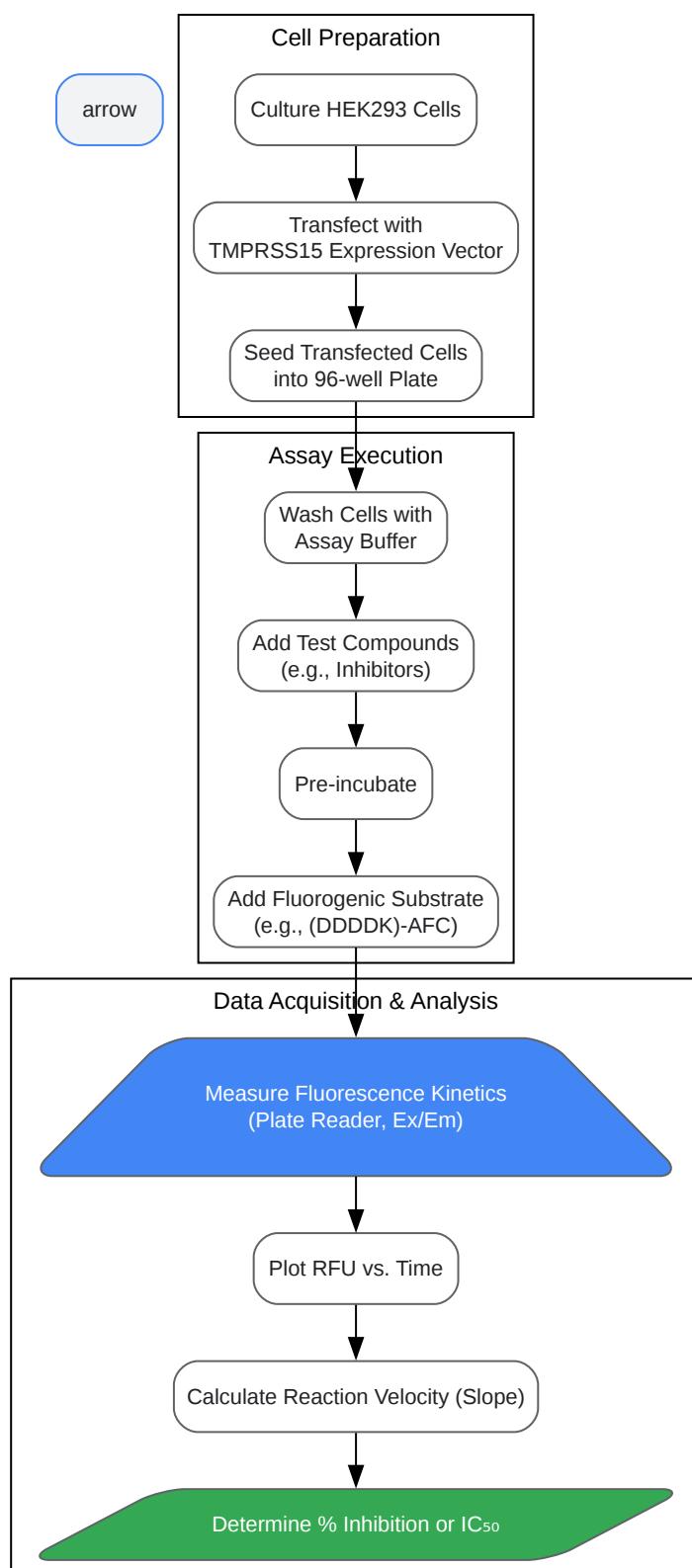
Quantitative Data Summary

The following table summarizes key quantitative metrics for human enteropeptidase activity and inhibition, derived from in vitro studies, which can be used as a benchmark for cell-based assay validation.

Parameter	Enzyme/Inhibit or	Substrate	Value	Reference
IC ₅₀	SCO-792	Fluorogenic Peptide	5.4 nM	[1][3]
Specific Activity	Recombinant Human Enteropeptidase	Z-Lys-SBzl	>30,000 pmol/min/μg	[2]
Specific Activity	Recombinant Human Enteropeptidase	Z-Lys-SBzl	>10,000 pmol/min/μg	

Experimental Workflow for Cell-Based Assay

The general workflow for screening compounds using an engineered cell line is outlined below. This process involves stable or transient expression of enteropeptidase, followed by the enzymatic assay in a microplate format.

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Caption: Workflow for an enteropeptidase cell-based screening assay.

Protocol 1: Assay Using Engineered HEK293 Cells

This protocol is ideal for high-throughput screening (HTS) and mechanism-of-action studies due to its robustness and high signal-to-noise ratio. It relies on the transient or stable expression of full-length human enteropeptidase in HEK293 cells.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- HEK293 cells
- Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
- Human Enteropeptidase (TMPRSS15) expression vector (C-terminal tag recommended)
- Transfection reagent (e.g., Lipofectamine™ 3000)
- White, clear-bottom 96-well cell culture plates
- Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
- Fluorogenic Enteropeptidase Substrate (e.g., Ac-DDDDK-AFC), 10 mM stock in DMSO
- Test compounds (inhibitors) and vehicle control (e.g., DMSO)
- Fluorescence plate reader with kinetic reading capability (e.g., Excitation/Emission ~380/500 nm for AFC)

Methodology:

- Cell Transfection (24-48 hours prior to assay): a. Culture HEK293 cells to ~80-90% confluence. b. Transfect cells with the human enteropeptidase expression vector according to the manufacturer's protocol for your chosen transfection reagent. A mock transfection (empty vector) should be performed in parallel as a negative control. c. Incubate for 24-48 hours to allow for protein expression.
- Cell Seeding (24 hours prior to assay): a. Harvest the transfected cells using a gentle dissociation reagent. b. Resuspend cells in complete culture medium and perform a cell count. c. Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000-80,000

cells per well in 100 μ L of medium. d. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

- Assay Procedure: a. Carefully aspirate the culture medium from the wells. b. Gently wash the cell monolayer once with 100 μ L of pre-warmed (37°C) Assay Buffer. c. For inhibitor screening: Add 50 μ L of Assay Buffer containing the test compound at various concentrations (e.g., 2x final concentration). For control wells, add 50 μ L of Assay Buffer with vehicle (e.g., 0.1% DMSO). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Prepare the substrate solution. Dilute the 10 mM stock of Ac-DDDDK-AFC in Assay Buffer to a 2x final concentration (e.g., 20 μ M for a 10 μ M final concentration). f. Start the reaction by adding 50 μ L of the 2x substrate solution to all wells, bringing the final volume to 100 μ L. g. Immediately transfer the plate to the fluorescence plate reader, pre-heated to 37°C.
- Data Acquisition and Analysis: a. Measure fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode. b. For each well, plot RFU versus time. The initial linear portion of this curve represents the reaction velocity. c. Calculate the slope ($V = \Delta RFU / \Delta time$) for each well. d. For inhibitor screening: Normalize the velocities to the vehicle control wells (0% inhibition) and mock-transfected cells (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Assay Using Differentiated Caco-2 Cells

This protocol provides a more physiologically relevant model, as Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a polarized monolayer expressing brush-border enzymes characteristic of small intestine enterocytes.^{[9][10]} This model is suitable for lower-throughput studies and for validating hits from primary screens.

Materials:

- Caco-2 cells (passage 20-40 recommended)
- Complete culture medium (e.g., DMEM with high glucose, 10-20% FBS, 1% NEAA, 1% Pen-Strep)
- White, clear-bottom 96-well cell culture plates

- All other reagents as listed in Protocol 1.

Methodology:

- Cell Seeding and Differentiation: a. Seed Caco-2 cells in a 96-well plate at a high density to ensure confluence (e.g., 1×10^5 cells per well) in 200 μL of medium. b. Culture the cells for 18-21 days post-confluence to allow for spontaneous differentiation. Change the medium every 2-3 days. Differentiated cells will form a polarized monolayer with well-defined tight junctions.[9]
- Assay Procedure: a. On the day of the assay, carefully aspirate the culture medium. b. Proceed with the assay starting from Step 3b in Protocol 1 (Wash, add compounds, add substrate). The procedure is identical. Note that the signal may be lower than in overexpressing systems, so a longer kinetic read may be necessary.
- Data Acquisition and Analysis: a. Follow Step 4 in Protocol 1. The analysis is identical. Compare the activity of differentiated Caco-2 cells to undifferentiated (1-day post-confluent) cells as a control to confirm differentiation-dependent expression.

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